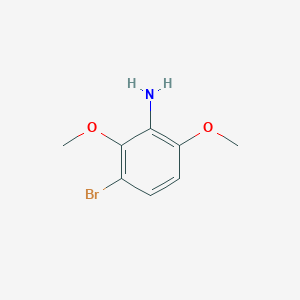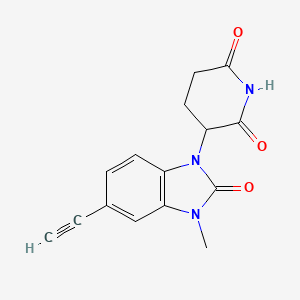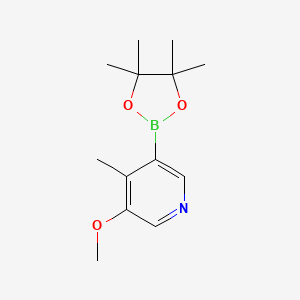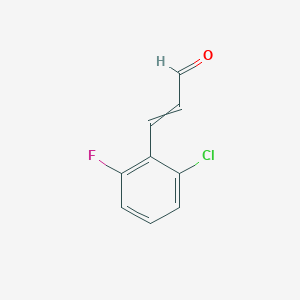
2-Ethynylfluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynylfluorene is an organic compound with the molecular formula C15H10. It is a derivative of fluorene, where an ethynyl group is attached to the second carbon of the fluorene ring. This compound is known for its unique photophysical properties, making it a valuable component in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethynylfluorene can be synthesized through Sonogashira coupling reactions. This involves the reaction of iodoarenes with (trimethylsilyl)acetylene, followed by desilylation using potassium carbonate in methanol . The reaction conditions typically require a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction remains a standard approach in laboratory settings. Scaling up this method for industrial production would involve optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynylfluorene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert it into different hydrofluorene derivatives.
Substitution: It can participate in substitution reactions, where the ethynyl group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include fluorenone derivatives, hydrofluorene derivatives, and substituted fluorenes .
Scientific Research Applications
2-Ethynylfluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: Fluorescent derivatives of this compound are used as probes in biological imaging and diagnostics.
Medicine: Its derivatives are explored for potential therapeutic applications, including drug delivery systems.
Mechanism of Action
The mechanism of action of 2-ethynylfluorene and its derivatives involves their interaction with specific molecular targets. For instance, fluorescent derivatives can bind to nucleic acids, allowing for the visualization of biological processes. The ethynyl group provides a site for further chemical modifications, enhancing the compound’s versatility in various applications .
Comparison with Similar Compounds
Fluorene: The parent compound of 2-ethynylfluorene, lacking the ethynyl group.
2-Ethynyl-9-fluorenone: A derivative with a carbonyl group at the ninth position.
9,9-Dimethylfluorene: A fluorene derivative with methyl groups at the ninth position.
Uniqueness: this compound is unique due to its ethynyl group, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring fluorescence and chemical versatility .
Properties
CAS No. |
57700-19-3 |
|---|---|
Molecular Formula |
C15H10 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-ethynyl-9H-fluorene |
InChI |
InChI=1S/C15H10/c1-2-11-7-8-15-13(9-11)10-12-5-3-4-6-14(12)15/h1,3-9H,10H2 |
InChI Key |
QTZDQTKYFDGVDN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


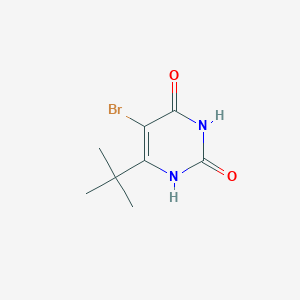
![Methyl 5,6-Dichlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13896248.png)

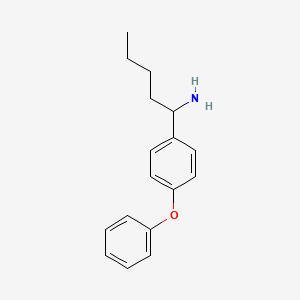
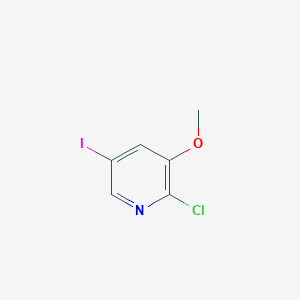
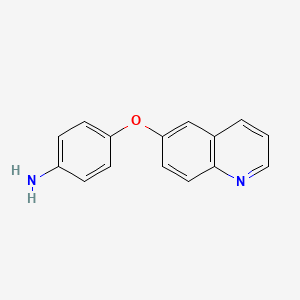

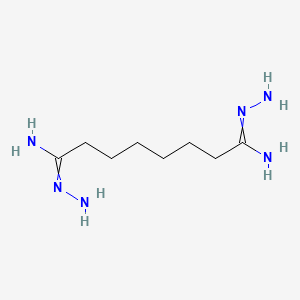
![6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B13896282.png)
